Conformational Constraint Defines σ1 Receptor Binding: 3-Oxa-1,5-diazabicyclo[3.2.2]nonane vs. Flexible Ethylenediamines
The 6,8-diazabicyclo[3.2.2]nonane framework (structurally analogous to the 1,5-diazabicyclo[3.2.2]nonane core of the 3-oxa variant) represents a conformationally constrained ethylenediamine, whereas flexible acyclic ethylenediamines adopt multiple low-energy conformations that reduce target engagement specificity [1]. In radioligand binding assays, the (2R)-configured 6,8-diazabicyclo[3.2.2]nonane derivative 19a demonstrated σ1 receptor affinity with Ki = 23.8 nM and selectivity over σ2, μ, and κ receptors, while the (2S)-configured (dichlorophenyl)acetamide derivative 22b displayed a binding profile (σ1: Ki = 184 nM; σ2: Ki = 263 nM) closely matching that of the atypical antipsychotic BMY-14802 (σ1: Ki ~180 nM range) [1]. In contrast, the simple acyclic ethylenediamine 1 binds to σ receptors with Ki = 0.34 nM but lacks the constrained geometry required for systematic structure-activity relationship (SAR) exploration and subtype selectivity tuning [1].
| Evidence Dimension | σ1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Derivative 19a: Ki(σ1) = 23.8 nM; Derivative 22b: Ki(σ1) = 184 nM |
| Comparator Or Baseline | Acyclic ethylenediamine 1: Ki(σ) = 0.34 nM; BMY-14802: Ki(σ1) ~180 nM |
| Quantified Difference | Bicyclic scaffold enables Ki tuning from 23.8 nM to 184 nM depending on stereochemistry and substitution; acyclic analog achieves high potency (0.34 nM) but lacks conformational constraint for rational SAR |
| Conditions | Radioligand competition binding assays using guinea pig brain membrane preparations |
Why This Matters
Procurement of the 3-oxa-1,5-diazabicyclo[3.2.2]nonane scaffold enables the systematic exploration of σ1 versus σ2 selectivity via stereochemical and substitutional modifications—a capability that flexible acyclic ethylenediamines cannot provide due to their conformational promiscuity.
- [1] Weigl M, Wünsch B. Conformationally constrained ethylenediamines: synthesis and receptor binding of 6,8-Diazabicyclo[3.2.2]nonanes. Bioorg Med Chem. 2002;10(5):1543-1550. View Source
